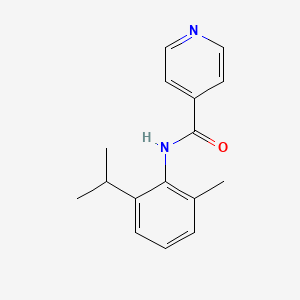

N-(2-isopropyl-6-methylphenyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isonicotinamide derivatives involves reactions with various reagents to yield compounds with potential applications in imaging and disease research. For example, the synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease involves a multi-step chemical process, starting from methyl 2-aminoisonicotinate, yielding compounds with high radiochemical purity and specific activity (Gao, Wang, & Zheng, 2017).

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives, such as 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, is established using techniques like X-ray diffraction, revealing details like crystalline systems, space group, and intermolecular interactions. These structural analyses provide insights into the compound's stability and potential for interactions with other molecules (Viveka et al., 2013).

Chemical Reactions and Properties

Isonicotinamide derivatives engage in various chemical reactions, forming complex structures with metals, which can be significant for their biological and pharmacological activities. For instance, reactions with palladium and platinum yield complexes that have been explored for their antitumor properties (Fedorov et al., 2001).

Aplicaciones Científicas De Investigación

Directed Assembly in Supramolecular Chemistry

Isonicotinamides, including N-(2-isopropyl-6-methylphenyl)isonicotinamide, play a crucial role in the directed assembly of copper(II)-carboxylates into infinite 1-D motifs. This application demonstrates the utility of isonicotinamide as a high-yielding supramolecular reagent, capable of combining with diverse inorganic building blocks to create a family of inorganic–organic hybrid materials. Such materials display consistent supramolecular motifs despite the presence of potentially disruptive molecules, showcasing the reliability of isonicotinamide in supramolecular synthesis (Aakeröy et al., 2003).

Antimicrobial Activity

The derivative of isonicotinamide has been explored for its potential in combating Mycobacterium tuberculosis, with some derivatives exhibiting significant antimicrobial activity. This application is crucial in developing new strategies to treat mycobacterial infections, highlighting the compound's relevance in medicinal chemistry and drug design (Boechat et al., 2011).

Organocatalysis

Isonicotinamide derivatives are employed as organocatalysts in the synthesis of pyranopyrazoles, illustrating their role in facilitating green, efficient chemical reactions. This application underscores the compound's importance in sustainable chemistry, offering an eco-friendly approach to synthesizing complex molecules (Zolfigol et al., 2013).

Hydrogel Formation

Specific isonicotinamide derivatives, like N-(4-pyridyl)isonicotinamide, have been identified as efficient hydrogelators. This application is significant in materials science, particularly in developing smart materials for drug delivery, wound healing, and tissue engineering (Kumar et al., 2004).

Antitubercular Activity

Explorations into nicotinic acid hydrazides have revealed potent in vitro antimycobacterial activity, suggesting the role of isonicotinamide derivatives in developing new antitubercular agents. This application has profound implications for addressing tuberculosis, a major global health challenge (Eldehna et al., 2015).

Propiedades

IUPAC Name |

N-(2-methyl-6-propan-2-ylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11(2)14-6-4-5-12(3)15(14)18-16(19)13-7-9-17-10-8-13/h4-11H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJOFGXLAAYERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)

![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)

![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)

![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)

![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)

![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5512290.png)

![2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5512302.png)